2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride
Description
Chemical Structure: The compound features a 4,5-dihydroimidazole core substituted with a thioether group linked to a 2,4-dichlorobenzyl moiety and a hydrochloride counterion. Its molecular formula is C₁₀H₁₀Cl₂N₂S·HCl, with a molecular weight of 297.63 g/mol (estimated based on analogs) .
Applications: Primarily used as a research chemical in organic synthesis, particularly for developing fused heterocyclic compounds .
Properties
IUPAC Name |
2-[(2,4-dichlorophenyl)methylsulfanyl]-4,5-dihydro-1H-imidazole;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H10Cl2N2S.ClH/c11-8-2-1-7(9(12)5-8)6-15-10-13-3-4-14-10;/h1-2,5H,3-4,6H2,(H,13,14);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGQBQUASBOMYTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN=C(N1)SCC2=C(C=C(C=C2)Cl)Cl.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11Cl3N2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride typically involves the following steps:
Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines under acidic or basic conditions.
Thioether Formation: The 2,4-dichlorobenzyl chloride is reacted with the imidazole derivative in the presence of a base such as sodium hydride or potassium carbonate to form the thioether linkage.
Hydrochloride Salt Formation: The final step involves the conversion of the free base to its hydrochloride salt by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale, often employing continuous flow reactors to enhance reaction efficiency and yield. The use of automated systems ensures precise control over reaction conditions, leading to consistent product quality.
Chemical Reactions Analysis
Types of Reactions
2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride undergoes various chemical reactions, including:
Substitution: The chlorine atoms on the benzyl group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, thiols.
Major Products
Oxidation Products: Sulfoxides, sulfones.
Reduction Products: Dechlorinated derivatives, modified imidazole rings.
Substitution Products: Amino or thiol-substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
Antimicrobial Activity
One of the primary applications of this compound is in the development of antimicrobial agents. Research indicates that derivatives of imidazole compounds exhibit significant antibacterial properties. Specifically, studies have shown that 2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride demonstrates effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Enterococcus faecalis, including strains resistant to methicillin (MRSA) and vancomycin (VRE) .
Mechanism of Action
The compound's mechanism involves the inhibition of methionyl-tRNA synthetase (MetRS), an essential enzyme in bacterial protein synthesis. By blocking this enzyme, the compound effectively halts bacterial growth and replication, making it a candidate for further development as an antibiotic .
Case Studies
- Inhibition of Bacterial Growth : A study demonstrated that varying concentrations of this compound inhibited the growth of Staphylococcus aureus in vitro. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, showcasing its potential as a therapeutic agent .
- Synergistic Effects : Another study explored the synergistic effects of this compound when combined with traditional antibiotics. Results indicated enhanced antibacterial activity against resistant strains when used in combination therapies .
Agricultural Applications
Pesticidal Properties
Research has identified that imidazole derivatives possess pesticidal properties. The compound has been evaluated for its efficacy against various agricultural pests. Field trials have shown promising results in controlling pest populations without significant toxicity to non-target organisms .
Fungicidal Activity
In addition to its insecticidal properties, this compound has been tested for fungicidal activity against common plant pathogens. Laboratory tests indicated effective inhibition of fungal growth at concentrations as low as 50 µg/mL .
Material Science Applications
Polymer Development
The unique chemical structure of this compound has led to its exploration in material sciences, particularly in the synthesis of polymers with enhanced properties. The incorporation of this compound into polymer matrices has been shown to improve thermal stability and mechanical strength .
Nanocomposites
Recent studies have investigated the use of this compound in creating nanocomposites for various applications, including electronics and coatings. The addition of this compound has been found to enhance the electrical conductivity and durability of these materials .
Mechanism of Action
The mechanism of action of 2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Modifications and Functional Group Variations
The compound’s core structure is shared with several analogs, differing in substituents, counterions, and functional groups. Key comparisons include:
Table 1: Structural and Functional Comparisons
Key Observations :
Substituent Effects: The 2,4-dichlorobenzylthio group in the target compound enhances lipophilicity compared to benzylidene hydrazine (Compound 5) or simpler aryl groups (e.g., Xylometazoline). This may influence membrane permeability in biological systems .
Counterion Impact :
Pharmacological Activity and Mechanisms
- Anticancer Potential: Compound 5 (hydrazine analog) showed activity in the NCI-60 screen, likely due to its ability to form hydrogen bonds via the –NH– group . The target compound’s thioether group may instead act as a sulfur-based nucleophile, influencing enzyme inhibition (e.g., cysteine proteases) .
- Adrenergic Activity : Xylometazoline and Naphazoline act as α-adrenergic receptor agonists, but the target compound lacks the aromatic bulk required for receptor interaction, suggesting divergent mechanisms .
Physicochemical Properties
- Lipophilicity : Calculated logP values (estimated via analogs):
- Solubility : Hydrochloride salts generally exhibit higher aqueous solubility (e.g., >50 mg/mL for Xylometazoline HCl) compared to free bases .
Biological Activity
2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride, with the CAS number 938156-72-0, is a synthetic compound belonging to the imidazole class. Its molecular formula is C10H11Cl3N2S, and it has garnered attention due to its potential biological activities. This article explores its biological activity, synthesizing data from various studies and case reports.
- Molecular Weight : 297.64 g/mol
- Purity : Typically around 95% to 97% .
- IUPAC Name : 2-((2,4-dichlorobenzyl)thio)-4,5-dihydro-1H-imidazole hydrochloride
- Structure : The compound features a dichlorobenzyl group attached to a thioether and an imidazole ring.
Biological Activity Overview
Imidazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The specific biological activities of this compound have been evaluated in several studies.
Antimicrobial Activity
Research indicates that imidazole derivatives can exhibit antimicrobial properties. A study focused on related imidazole compounds demonstrated significant activity against various bacterial strains, including methicillin-resistant Staphylococcus aureus (MRSA) . While specific data on the compound is limited, its structural similarities suggest potential efficacy in this area.
Anti-inflammatory and Analgesic Effects
Imidazole compounds have been explored for their anti-inflammatory and analgesic effects. In related studies, several imidazole analogs have shown promising results in reducing inflammation and pain. For instance, compounds similar to this compound were tested for their ability to inhibit cyclooxygenase (COX) enzymes, which play a crucial role in inflammatory processes .
Case Studies and Research Findings
-
Study on Imidazole Derivatives :
- A series of novel imidazole derivatives were synthesized and evaluated for anti-inflammatory properties.
- Compound 2g from this series exhibited significant analgesic activity (89% at 100 mg/kg b.w.) and showed high binding affinity to the COX-2 receptor (-5.516 kcal/mol) .
- These findings suggest that modifications to the imidazole structure can enhance biological activity.
- Molecular Docking Studies :
Summary Table of Biological Activities
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(2,4-dichlorobenzyl)thio]-4,5-dihydro-1H-imidazole hydrochloride, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via cyclization reactions involving thiol-functionalized intermediates. For example, a nickel-catalyzed addition to nitriles followed by proto-demetallation and dehydrative cyclization is a viable route, as seen in structurally related imidazole derivatives . Key variables include temperature (mild conditions preferred to preserve functional groups) and catalyst choice. Optimization of stoichiometry between the 2,4-dichlorobenzyl thiol and imidazole precursor is critical to minimize side products .
Q. Which analytical techniques are most reliable for confirming the purity and structural integrity of this compound?
- Methodological Answer : Use a combination of:
- HPLC (for purity assessment, with retention time comparison against standards) ,
- NMR (¹H and ¹³C for verifying substituent positions, e.g., dichlorobenzyl and thioether linkages) ,
- X-ray crystallography (via SHELXL refinement for absolute configuration determination, particularly if crystal growth is feasible) .
- Melting point analysis (255–260°C decomposition range aligns with imidazole hydrochloride derivatives) .
Q. How can researchers design initial biological activity screens for this compound?
- Methodological Answer : Prioritize in vitro assays targeting:
- Antimicrobial activity (MIC assays against Gram-positive/negative bacteria and fungi, given structural similarity to bioactive imidazoles) ,
- Enzyme inhibition (e.g., SARS-CoV-2 main protease, as imidazole derivatives show potential antiviral activity) .
Use positive controls (e.g., known imidazole-based drugs) and dose-response curves to establish EC₅₀ values.
Advanced Research Questions
Q. What strategies resolve contradictions in reactivity data between this compound and its structural analogs?
- Methodological Answer :
- Perform computational modeling (DFT calculations) to compare electronic profiles, such as charge distribution at the thioether sulfur or imidazole nitrogen, which may explain divergent reactivity .
- Conduct kinetic isotope effect studies to elucidate rate-determining steps in key reactions (e.g., nucleophilic substitution at the dichlorobenzyl group) .
- Cross-reference synthetic outcomes with analogs like naphazoline hydrochloride, where substituent bulk (naphthyl vs. dichlorobenzyl) alters steric accessibility .
Q. How can structure-activity relationship (SAR) studies optimize this compound for specific therapeutic targets?
- Methodological Answer :
- Systematic substitution : Replace the 2,4-dichlorobenzyl group with isosteres (e.g., 2,4-difluorobenzyl) to assess halogen-dependent bioactivity .
- Pharmacophore mapping : Use docking simulations to identify critical interactions (e.g., thioether linkage’s role in binding SARS-CoV-2 protease active sites) .
- In vivo pharmacokinetics : Compare metabolic stability (e.g., CYP450 oxidation susceptibility) with analogs like xylometazoline hydrochloride, which shares the 4,5-dihydroimidazole core .
Q. What mechanistic insights explain the compound’s stability under physiological conditions?
- Methodological Answer :
- Degradation studies : Accelerated stability testing (40°C/75% RH) with LC-MS monitoring to identify hydrolysis products (e.g., cleavage of the thioether bond).
- pH-rate profiling : Determine susceptibility to acid/base-catalyzed decomposition, leveraging solubility data in DMSO or aqueous buffers .
- Compare with tetrahydrozoline hydrochloride, where the saturated imidazole ring enhances stability over aromatic analogs .
Q. How can advanced crystallographic techniques address challenges in polymorph identification?
- Methodological Answer :
- Variable-temperature XRD : Resolve thermal expansion differences between polymorphs.
- Hirshfeld surface analysis : Quantify intermolecular interactions (e.g., Cl···H contacts) driving crystal packing .
- Reference SHELX-refined structures of related hydrochlorides (e.g., phenylephrine HCl) to identify common packing motifs .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
